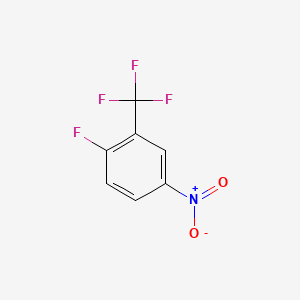

2-Fluoro-5-nitrobenzotrifluoride

Descripción general

Descripción

2-Fluoro-5-nitrobenzotrifluoride is an organic compound with the molecular formula C7H3F4NO2. It is a derivative of benzotrifluoride, where the benzene ring is substituted with a fluorine atom at the second position and a nitro group at the fifth position. This compound is known for its applications in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Fluoro-5-nitrobenzotrifluoride can be synthesized through the nitration of 3-fluorobenzotrifluoride using a mixed acid as a nitrating agent. The process involves the following steps:

Nitration Reaction: 3-Fluorobenzotrifluoride is reacted with a mixture of concentrated sulfuric acid and nitric acid.

Reaction Conditions: The reaction is typically carried out at a temperature range of 0-5°C to ensure the selective formation of this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be achieved using a continuous-flow millireactor system. This method offers better control over reaction conditions, improved safety, and higher efficiency compared to traditional batch reactors. The continuous-flow system enhances mass and heat transfer rates, leading to higher yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-5-nitrobenzotrifluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing trifluoromethyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Catalysts like palladium on carbon or platinum oxide in the presence of hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.

Reduction: Formation of 2-Fluoro-5-aminobenzotrifluoride.

Oxidation: Formation of various oxidized derivatives, though less common.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

2-Fluoro-5-nitrobenzotrifluoride serves as a crucial intermediate in the synthesis of pharmaceuticals. Its unique chemical structure allows for the development of compounds with enhanced biological activity, making it valuable in drug discovery and development.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit potent anticancer properties. For instance, studies have shown that modifications to its structure can lead to compounds that inhibit tumor growth effectively. The compound's fluorine atoms contribute to increased lipophilicity, enhancing cellular uptake and bioavailability of the drug candidates.

Agrochemical Formulation

The compound is instrumental in formulating agrochemicals, particularly pesticides and herbicides. Its fluorinated nature enhances the stability and efficacy of these chemicals, making them more effective against pests and weeds.

Case Study: Herbicide Efficacy

In a comparative study of various herbicides, formulations containing this compound demonstrated improved performance in controlling resistant weed species. The enhanced chemical stability provided by the fluorinated compound allows for longer-lasting effects in agricultural applications.

Material Science

In material science, this compound is used in producing specialty polymers and coatings. Its properties contribute to materials that require durability and resistance to environmental factors.

The compound plays a significant role in the study of fluorinated compounds, helping researchers understand their behavior in various chemical processes. Its unique structure allows for exploration into new fluorination techniques and their potential applications.

Case Study: Reaction Mechanisms

Recent studies have investigated the reaction mechanisms involving this compound, revealing insights into how fluorinated compounds interact with other chemicals. This research is vital for developing new synthetic routes in organic chemistry.

Environmental Monitoring

In analytical chemistry, this compound is utilized for detecting and quantifying pollutants. Its stability makes it an ideal candidate for environmental monitoring applications.

Case Study: Pollution Detection

A study focused on using this compound as a standard reference material in gas chromatography for detecting environmental pollutants showed its effectiveness in providing accurate measurements of contaminant levels in various samples.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-5-nitrobenzotrifluoride is primarily related to its ability to undergo various chemical transformations. The nitro group can participate in electron transfer reactions, while the fluorine and trifluoromethyl groups influence the compound’s reactivity and stability. These properties make it a valuable intermediate in the synthesis of compounds that target specific molecular pathways, such as enzyme inhibition or receptor modulation.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Fluoro-3-nitrobenzotrifluoride

- 3-Fluorobenzotrifluoride

- 4-Fluorobenzotrifluoride

- 2-Chlorobenzotrifluoride

Uniqueness

2-Fluoro-5-nitrobenzotrifluoride is unique due to the specific positioning of the fluorine and nitro groups on the benzene ring, which imparts distinct chemical properties. The presence of the trifluoromethyl group further enhances its stability and reactivity, making it a valuable intermediate in various chemical syntheses .

Actividad Biológica

2-Fluoro-5-nitrobenzotrifluoride (C7H3F4NO2) is a chemical compound that has garnered attention for its potential biological activities, particularly in agricultural applications. This article explores its biological activity, including herbicidal and fungicidal properties, synthesis methods, and relevant case studies.

- Molecular Formula : C7H3F4NO2

- Molecular Weight : 209.10 g/mol

- CAS Number : 400-74-8

- Boiling Point : 105-110 °C (25 mmHg)

- Melting Point : 22-24 °C

- Flash Point : 91 °C (195 °F)

Herbicidal Activity

This compound has shown significant herbicidal properties in various studies. A comprehensive evaluation was conducted on multiple compounds including this one, where it exhibited moderate to good activity against several weed species when tested at different application rates. The compound was part of a screening that assessed its effectiveness in controlling weeds in crops like corn and lima beans.

Table 1: Herbicidal Activity of this compound

| Compound | Application Rate (kg/ha) | Effectiveness |

|---|---|---|

| This compound | 8.96 | Moderate |

| Other tested compounds | Varies | Varies |

In the study, the compound was compared to established herbicides and demonstrated comparable efficacy, particularly when applied pre-emergence .

Fungicidal Activity

In addition to herbicidal properties, this compound has been evaluated for its fungicidal effects. In a series of tests against leaf spot diseases in crops such as sugarbeet and bean rust, the compound showed slight to moderate activity. It was tested alongside other fungicides like Benlate and Daconil, with varying results depending on the concentration used.

Table 2: Fungicidal Activity Comparison

| Compound | Crop Tested | Activity Level |

|---|---|---|

| This compound | Sugarbeet | Moderate |

| Other compounds | Bean Rust | Slight to Moderate |

The results indicated that while not the most effective compound tested, it still contributed positively to disease management strategies in agricultural settings .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions involving nitro and trifluoromethyl groups. One notable method includes the nitration of fluorinated benzene derivatives under controlled conditions to yield this compound efficiently. Continuous-flow reactors have been proposed as a safe and efficient means for its synthesis, minimizing risks associated with traditional batch methods .

Case Studies

- Field Trials : Field trials conducted on multiple crops demonstrated the effectiveness of this compound in managing weed populations without significant adverse effects on crop yield. The trials involved applications at varying rates and timings relative to crop growth stages.

- Comparative Studies : Comparative studies with other fluorinated compounds highlighted the unique balance of efficacy and safety offered by this compound. These studies emphasized its role as a potential candidate for integrated pest management programs due to its selective action against target species while preserving beneficial flora .

Propiedades

IUPAC Name |

1-fluoro-4-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-6-2-1-4(12(13)14)3-5(6)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTHMWUMRGOJRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193064 | |

| Record name | alpha,alpha,alpha-2-Tetrafluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-74-8 | |

| Record name | 2-Fluoro-5-nitrobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-nitrobenzotrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 400-74-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha,alpha,alpha-2-Tetrafluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-2-tetrafluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Fluoro-5-nitrobenzotrifluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QLT47ACG6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the spin-spin coupling observed in 2-fluoro-5-nitrobenzotrifluoride?

A1: The research paper investigates the unusual "through-space" or "fragment" spin-spin coupling observed between fluorine nuclei in several compounds, including this compound. [] This type of coupling occurs over relatively long distances, specifically four formal bonds, and is distinct from the typical through-bond coupling observed in nuclear magnetic resonance (NMR) spectroscopy. In this compound, this coupling constant was measured to be +12.94 ± 0.02 Hz. [] This finding contributes to our understanding of how nuclear spins can interact over significant distances, even in the absence of direct bonding. The study also compared these experimental measurements with theoretical predictions from semi-empirical models, finding agreement between the two. [] This confirmation strengthens the validity of these models for predicting and explaining such interactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.